Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Chemical Researchers
Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile: A Technical Guide for Chemical Researchers
Abstract
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and materials science. The document details a robust and efficient two-step synthetic pathway, commencing with the preparation of the key intermediate, 4-methoxyphenylacetonitrile, followed by a phase-transfer catalyzed cyclopropanation. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also a thorough discussion of the underlying reaction mechanisms and the rationale behind the procedural steps. All methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction
Cyclopropane rings are privileged motifs in organic chemistry, imparting unique conformational constraints and metabolic stability to molecules. Their incorporation into pharmaceutical agents and functional materials has been a subject of intense research. 1-(4-Methoxyphenyl)cyclopropanecarbonitrile, in particular, serves as a versatile precursor for a variety of more complex molecules, leveraging the reactivity of the nitrile group and the electronic properties of the methoxy-substituted phenyl ring. This guide presents a reliable and scalable synthetic route to this important compound, emphasizing practical execution and a deep understanding of the chemical transformations involved.
Overall Synthetic Strategy
The synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile is most effectively achieved through a two-stage process. The first stage involves the synthesis of the crucial precursor, 4-methoxyphenylacetonitrile, from a readily available starting material. The second stage is the core cyclopropanation reaction, where the benzylic position of 4-methoxyphenylacetonitrile is alkylated with a two-carbon electrophile under phase-transfer catalysis to construct the cyclopropane ring.
Caption: SN2 mechanism for the synthesis of 4-methoxyphenylacetonitrile.
Experimental Protocol: Synthesis of 4-Methoxyphenylacetonitrile
This protocol is adapted from a well-established procedure for the synthesis of substituted phenylacetonitriles. [1][2] Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxybenzyl chloride | 156.61 | 15.66 g | 0.10 |
| Sodium cyanide (NaCN) | 49.01 | 7.35 g | 0.15 |
| Sodium iodide (NaI) | 149.89 | 1.50 g | 0.01 |
| Acetone (anhydrous) | 58.08 | 150 mL | - |
| Benzene | 78.11 | 100 mL | - |
| Sodium sulfate (anhydrous) | 142.04 | 10 g | - |
Procedure:
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Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4-methoxybenzyl chloride (15.66 g, 0.10 mol), finely powdered sodium cyanide (7.35 g, 0.15 mol), and sodium iodide (1.50 g, 0.01 mol).
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Solvent Addition: Add 150 mL of anhydrous acetone to the flask.
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Reaction: Heat the mixture to reflux with vigorous stirring under a nitrogen atmosphere for 16-20 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the filter cake with 50 mL of acetone.
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Solvent Removal: Combine the filtrates and remove the acetone under reduced pressure using a rotary evaporator.
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Extraction: Dissolve the resulting oil in 100 mL of benzene and wash with three 50 mL portions of warm water.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene by rotary evaporation.
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Purification: The crude product can be purified by vacuum distillation to yield pure 4-methoxyphenylacetonitrile as a colorless to pale yellow oil.
Part 2: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
The core of this synthesis is the construction of the cyclopropane ring via a phase-transfer catalyzed alkylation of 4-methoxyphenylacetonitrile.
Reaction Mechanism: Phase-Transfer Catalyzed Cyclopropanation
This reaction is a classic example of phase-transfer catalysis (PTC), which facilitates the reaction between reactants in immiscible phases (an aqueous phase and an organic phase).
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Deprotonation: A strong aqueous base (e.g., 50% NaOH) deprotonates the acidic α-proton of 4-methoxyphenylacetonitrile at the interface of the two phases, forming a carbanion.
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Ion Pair Formation: The phase-transfer catalyst, typically a quaternary ammonium salt (Q
X ), exchanges its counter-ion (X ) for the newly formed carbanion, creating a lipophilic ion pair (Q [Ar-CH-CN] ). -
Migration to Organic Phase: This ion pair is soluble in the organic phase and migrates from the interface into the bulk organic solvent.
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Cycloalkylation: In the organic phase, the carbanion undergoes a tandem S(_N)2 reaction with 1,2-dibromoethane. The first substitution displaces one bromide, and a subsequent intramolecular S(_N)2 reaction closes the three-membered ring, displacing the second bromide.
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Catalyst Regeneration: The regenerated catalyst (Q
Br ) migrates back to the aqueous interface to repeat the catalytic cycle.
Caption: Mechanism of Phase-Transfer Catalyzed Cyclopropanation.
Experimental Protocol: Synthesis of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile
This protocol is based on general procedures for the phase-transfer catalyzed alkylation of phenylacetonitriles.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methoxyphenylacetonitrile | 147.18 | 14.72 g | 0.10 |
| 1,2-Dibromoethane | 187.86 | 20.66 g (10.0 mL) | 0.11 |
| Sodium hydroxide (50% w/v aq. soln.) | 40.00 | 40 mL | ~0.50 |
| Benzyltriethylammonium chloride (TEBAC) | 227.77 | 2.28 g | 0.01 |
| Toluene | 92.14 | 100 mL | - |
| Diethyl ether | 74.12 | 150 mL | - |
| Magnesium sulfate (anhydrous) | 120.37 | 10 g | - |
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-methoxyphenylacetonitrile (14.72 g, 0.10 mol), 1,2-dibromoethane (20.66 g, 0.11 mol), benzyltriethylammonium chloride (2.28 g, 0.01 mol), and 100 mL of toluene.
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Addition of Base: With vigorous stirring, add 40 mL of 50% aqueous sodium hydroxide solution.
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Reaction: Heat the mixture to 60-70 °C and stir vigorously for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and add 100 mL of water. Separate the organic layer.
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Extraction: Extract the aqueous layer with two 50 mL portions of diethyl ether.
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Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Solvent Removal: Filter and remove the solvent under reduced pressure.
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Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(4-Methoxyphenyl)cyclopropanecarbonitrile as a viscous oil or low-melting solid.
Characterization of the Final Product
1-(4-Methoxyphenyl)cyclopropanecarbonitrile
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Molecular Formula: C({11})H({11})NO
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Molecular Weight: 173.21 g/mol
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Appearance: Colorless to pale yellow oil or low-melting solid.
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CAS Number: 16728-00-0 [3] Expected Spectroscopic Data:
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¹H NMR (400 MHz, CDCl₃):
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δ 7.30-7.25 (m, 2H, Ar-H ortho to cyclopropane)
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δ 6.90-6.85 (m, 2H, Ar-H meta to cyclopropane)
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δ 3.80 (s, 3H, -OCH₃)
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δ 1.65-1.60 (m, 2H, cyclopropane-CH₂)
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δ 1.35-1.30 (m, 2H, cyclopropane-CH₂)
-
-
¹³C NMR (100 MHz, CDCl₃):
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δ 159.5 (Ar-C-OCH₃)
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δ 130.0 (Ar-C ortho to cyclopropane)
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δ 128.0 (Ar-C ipso to cyclopropane)
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δ 122.0 (C≡N)
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δ 114.5 (Ar-C meta to cyclopropane)
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δ 55.3 (-OCH₃)
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δ 25.0 (quaternary C of cyclopropane)
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δ 17.0 (CH₂ of cyclopropane)
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IR (neat, cm
):-
~2240 (C≡N stretch)
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~1610, 1510 (C=C aromatic stretch)
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~1250, 1030 (C-O stretch)
-
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Mass Spectrometry (EI):
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m/z 173 (M
), 158, 130, 115
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Safety Considerations
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Sodium Cyanide: Highly toxic. Handle with extreme caution in a well-ventilated fume hood. Avoid contact with acids, which can liberate toxic hydrogen cyanide gas. Have a cyanide poisoning antidote kit readily available.
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1,2-Dibromoethane: A suspected carcinogen and toxic. Handle in a fume hood with appropriate personal protective equipment (PPE).
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Sodium Hydroxide (50%): Highly corrosive. Causes severe burns. Wear appropriate gloves, eye protection, and a lab coat.
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Organic Solvents: Flammable. Work in a well-ventilated area away from ignition sources.
Conclusion
This technical guide has outlined a reliable and well-documented synthetic route for the preparation of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile. The two-step process, involving the synthesis of 4-methoxyphenylacetonitrile followed by a phase-transfer catalyzed cyclopropanation, offers a practical and scalable method for obtaining this valuable chemical intermediate. By understanding the underlying mechanisms and adhering to the detailed protocols, researchers can confidently synthesize this compound for their applications in drug discovery and materials science.
References
-
PrepChem. (n.d.). Preparation of 4-methoxyphenylacetonitrile. PrepChem.com. Retrieved from [Link]
- Royal Society of Chemistry. (2011). Supporting Information for Experimental Procedures, 1H and 13C NMR spectra Index. The Royal Society of Chemistry.
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Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure. Retrieved from [Link]
Figure 1: Proposed structure of 1-(4-Methoxyphenyl)cyclopropanecarbonitrile with atom numbering for NMR spectral assignment.
